Cas no 13275-68-8 (N-Ethyl-1,3,4-thiadiazol-2-amine)
N-Ethyl-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Ethyl-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,N-ethyl-
- 2-(3-PHENYL-5-ISOXAZOLYL)PHENOL
- 2-(Ethylamino)-1,3,4-thiadiazole
- 2-Ethylamino-1,3,4-thiadiazol
- 2-Ethylamino-1,4-thiadiazole
- Aethyl-[1,3,4]thiadiazol-2-yl-amin
- ethyl-[1,3,4]thiadiazol-2-yl-amine
- WLN: T5NN DSJ C2Z
- x197
- nsc4730
- 2-ethylaminothiadiazole
- 4-thiadiazole,2-ethylamino-3
- 4-thiadiazol-2-amine,n-ethyl-3
- cl192174090l7-5525
- 2-(Ethylamino)-1,3,4-thiadiazole,95%
- 2-(ETHYLAMINO)-1,3,4-THIADIAZOLE 95%
- 1,4-Thiadiazole, 2-(ethylamino)-
- N-Ethyl-1,3,4-thiadiazol-2-amine #
- 2-(Ethylamino)thiadiazole
- 2-(Ethylamino)-1,3,4-thidiazole
- 1,4-Thiadiazole, 2-ethylamino-
- 1,3,4-Thiadiazol-2-amine, N-ethyl-
- CL 19217 4090L 7-5525
- 2-Ethylamino-1,3,4-thiadiazole
- MFCD00051319
- FT-0742746
- 1,4-Thiadiazol-2-amine, N-ethyl-
- SCHEMBL94500
- NSC 4730
- EATDA
- AKOS009157218
- 1,3,4-Thiadiazole, 2-(ethylamino)-
- 1,3,4-Thiadiazol-5-amine, N-ethyl-
- DTXSID80884587
- X 197
- EN300-6986645
- CL 192174090L75525
- Z1082872548
- FDA 0083
- STR05278
- 13275-68-8
- NSC-4730
- PINNQKFNRKECFX-UHFFFAOYSA-N
-
- MDL: MFCD00051319
- Inchi: 1S/C4H7N3S/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7)
- InChI Key: PINNQKFNRKECFX-UHFFFAOYSA-N
- SMILES: S1C=NN=C1NCC
Computed Properties
- Exact Mass: 129.03600
- Monoisotopic Mass: 129.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 68.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Color/Form: Not available
- Density: 1.220 (estimate)
- Melting Point: 71.5°C
- Boiling Point: 253.9°Cat760mmHg
- Flash Point: 107.3°C
- Refractive Index: 1.5800 (estimate)
- PSA: 66.05000
- LogP: 1.04290
- Solubility: Not available
N-Ethyl-1,3,4-thiadiazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Ethyl-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A376528-1g |
N-Ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 95+% | 1g |
$216.0 | 2024-04-24 | |
| Apollo Scientific | OR5353-250mg |
N-Ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 95 | 250mg |
£142.00 | 2024-07-21 | |
| Apollo Scientific | OR5353-1g |
N-Ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 95 | 1g |
£242.00 | 2024-07-21 | |
| A2B Chem LLC | AA47893-10g |
N-Ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 95% | 10g |
$2146.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631834-250mg |
N-ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 98% | 250mg |
¥1283.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631834-500mg |
N-ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 98% | 500mg |
¥1360.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631834-1g |
N-ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 98% | 1g |
¥2185.00 | 2024-08-09 | |
| Chemenu | CM372450-1g |
N-Ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 95%+ | 1g |
$259 | 2024-08-02 | |
| A2B Chem LLC | AA47893-50mg |
N-Ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 95% | 50mg |
$110.00 | 2024-04-20 | |
| A2B Chem LLC | AA47893-100mg |
N-Ethyl-1,3,4-thiadiazol-2-amine |
13275-68-8 | 95% | 100mg |
$147.00 | 2024-04-20 |
N-Ethyl-1,3,4-thiadiazol-2-amine Production Method
Production Method 1
N-Ethyl-1,3,4-thiadiazol-2-amine Raw materials
N-Ethyl-1,3,4-thiadiazol-2-amine Preparation Products
N-Ethyl-1,3,4-thiadiazol-2-amine Suppliers
N-Ethyl-1,3,4-thiadiazol-2-amine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on N-Ethyl-1,3,4-thiadiazol-2-amine
Recent Advances in the Study of N-Ethyl-1,3,4-thiadiazol-2-amine (CAS: 13275-68-8) and Its Applications in Chemical Biology and Medicine
N-Ethyl-1,3,4-thiadiazol-2-amine (CAS: 13275-68-8) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its thiadiazole core and ethylamine substituent, has been investigated for its unique chemical properties and biological activities. Recent studies have explored its role as a building block in drug discovery, its interactions with biological targets, and its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound and highlight its significance in the field.
The thiadiazole moiety is a privileged scaffold in medicinal chemistry, known for its versatility and ability to interact with various biological targets. N-Ethyl-1,3,4-thiadiazol-2-amine, in particular, has been studied for its potential as a kinase inhibitor, antimicrobial agent, and modulator of enzymatic activity. Recent publications have demonstrated its efficacy in inhibiting specific protein kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development. Additionally, its antimicrobial properties have been evaluated against a range of bacterial and fungal pathogens, with promising results.
One of the key advancements in the study of N-Ethyl-1,3,4-thiadiazol-2-amine is the elucidation of its mechanism of action at the molecular level. Structural studies using X-ray crystallography and NMR spectroscopy have provided insights into its binding modes with target proteins. These findings have been instrumental in guiding the design of derivatives with improved potency and selectivity. Computational modeling and structure-activity relationship (SAR) studies have further refined our understanding of the compound's pharmacophore, enabling the development of optimized analogs.
In addition to its direct biological activities, N-Ethyl-1,3,4-thiadiazol-2-amine has been employed as a versatile intermediate in the synthesis of more complex molecules. Its reactivity and compatibility with various synthetic methodologies make it a valuable tool for medicinal chemists. Recent work has demonstrated its utility in the construction of hybrid molecules combining thiadiazole with other pharmacophores, leading to compounds with enhanced biological profiles. These hybrid molecules have shown activity against a range of diseases, including infectious diseases, metabolic disorders, and neurodegenerative conditions.
The safety and pharmacokinetic properties of N-Ethyl-1,3,4-thiadiazol-2-amine have also been subjects of recent investigation. Preclinical studies have assessed its toxicity, bioavailability, and metabolic stability, providing critical data for its potential development as a therapeutic agent. While challenges remain in optimizing its drug-like properties, the compound's promising biological activities warrant further exploration. Future research directions may include the development of prodrug strategies, formulation improvements, and combination therapies to enhance its efficacy and reduce potential side effects.
In conclusion, N-Ethyl-1,3,4-thiadiazol-2-amine (CAS: 13275-68-8) represents a promising scaffold in chemical biology and medicinal chemistry. Its diverse biological activities, coupled with its synthetic versatility, make it a valuable compound for drug discovery and development. Continued research into its mechanisms, derivatives, and applications will likely yield further insights and potential therapeutic breakthroughs. This brief highlights the importance of ongoing studies and the need for interdisciplinary collaboration to fully realize the potential of this intriguing molecule.
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